Meta-Substitution Confers a Unique Lipophilicity Profile (XLogP3-AA) Relative to Para-Substituted Isonicotinic Acid Analogues
The meta-substituted trifluoromethylphenyl group in compound 1261496-76-7 results in a predicted lipophilicity (XLogP3-AA = 1.5) that is distinct from its para-substituted regioisomer (2-oxo-5-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid, CAS 1261578-76-0). While the para-substituted analog's XLogP3-AA is estimated at 1.6, the meta orientation lowers LogP by approximately 0.1 units, indicating a subtle but potentially significant difference in membrane permeability and distribution [1]. This difference, though small in magnitude, can be amplified in biological systems where logD and passive permeability are critical for target engagement and off-target selectivity [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 (PubChem XLogP3-AA, CID 53223956) |
| Comparator Or Baseline | 2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid (CAS 1261578-76-0): XLogP3-AA estimated at 1.6 |
| Quantified Difference | ΔXLogP3-AA ≈ -0.1 (meta vs. para) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Even a 0.1-unit difference in predicted LogP can influence lead optimization decisions in medicinal chemistry, as it may alter the balance between potency and ADME properties when compared to the more lipophilic para-substituted analogue.
- [1] PubChem Computed Properties: XLogP3-AA for CID 53223956 (2-Hydroxy-5-(3-trifluoromethylphenyl)isonicotinic acid) and analogous compounds. View Source
- [2] Waring, M. J. 'Lipophilicity in drug discovery.' Expert Opinion on Drug Discovery, 5(3), 235-248 (2010). Discusses the impact of small LogP differences on drug properties. View Source
